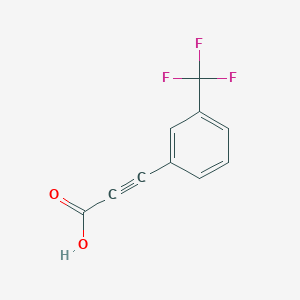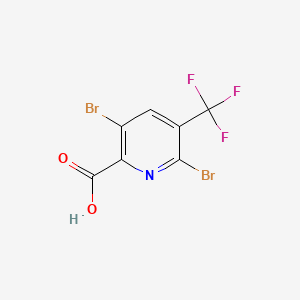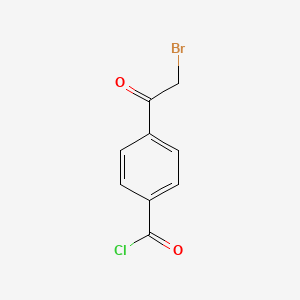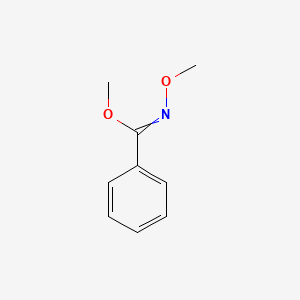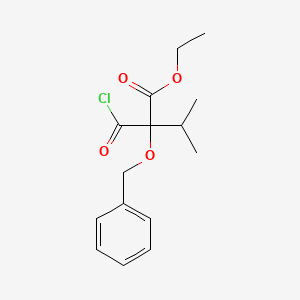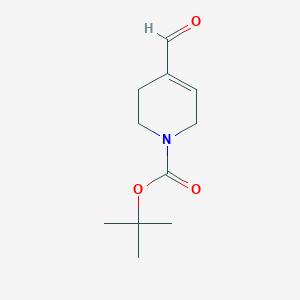![molecular formula C19H19BrN4 B13925403 8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 8th position and a 4-(4-methyl-piperazin-1-yl)-phenyl group at the 2nd position of the quinoxaline ring, making it a unique and valuable molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Bromination: The bromination of the quinoxaline core at the 8th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Substitution with Piperazine Derivative: The final step involves the nucleophilic substitution of the bromine atom with a 4-(4-methyl-piperazin-1-yl)-phenyl group. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a base like potassium carbonate and a suitable solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, using suitable catalysts and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using bases like potassium carbonate and solvents like toluene or DMF.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial drugs.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving quinoxaline derivatives.
Chemical Biology: The compound serves as a probe for investigating the interactions between small molecules and biological macromolecules.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
- 4-Bromo-2-(4-(methyl-d3)piperazin-1-yl)thiazole
Uniqueness
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline is unique due to its specific substitution pattern and the presence of both the quinoxaline core and the piperazine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C19H19BrN4 |
|---|---|
分子量 |
383.3 g/mol |
IUPAC 名称 |
8-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoxaline |
InChI |
InChI=1S/C19H19BrN4/c1-23-9-11-24(12-10-23)15-7-5-14(6-8-15)18-13-21-17-4-2-3-16(20)19(17)22-18/h2-8,13H,9-12H2,1H3 |
InChI 键 |
PZCCJWKLHLSIGY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C=CC=C(C4=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


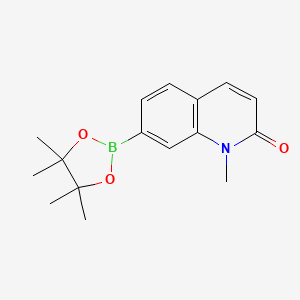
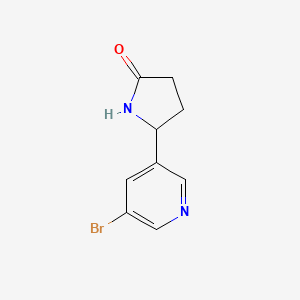

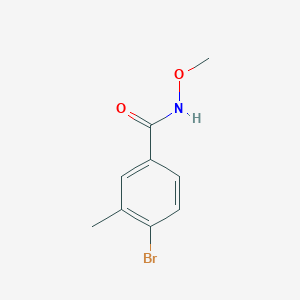
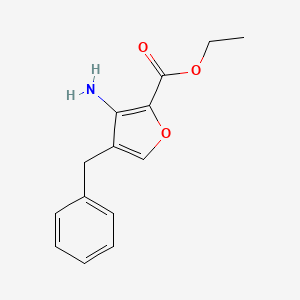
![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)

